(+)-trans-C75

Cancer Radiotherapy Prostate Cancer Radiosensitization

Using racemic C75 in appetite studies confounds results due to opposing enantiomer activities. (+)-trans-C75 (CAS 1234694-20-2) solves this: • Selective CPT1 inhibitor (clonogenic IC50 >51 μM) - clean anorectic mechanism probing without FASN-driven cytotoxicity. • Ideal negative control for cancer FASN inhibition assays; no significant food intake effect. • ≥98% HPLC purity, batch-specific QC, reliable for in vivo metabolic studies. Sourced from vetted suppliers; global shipping with proper documentation.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 1234694-20-2
Cat. No. B167901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-trans-C75
CAS1234694-20-2
Synonyms4-methylene-2-octyl-5-oxofuran-3-carboxylic acid
C75 cpd
trans-4-carboxy-5-octyl-3-methylenebutyrolactone
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
InChIKeyVCWLZDVWHQVAJU-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

(+)-trans-C75: FASN/CPT1 Modulator Profile


(+)-trans-C75, also known as (+)-C75 or (2R,3S)-C75, is a single stereoisomer of the synthetic fatty acid synthase (FASN) inhibitor C75 [1]. The parent compound, C75, is a racemic α-methylene-γ-butyrolactone that has been extensively studied for its dual roles in inhibiting de novo lipogenesis and modulating carnitine palmitoyltransferase 1 (CPT1) activity [2]. While racemic C75 exhibits both antitumor and anorectic effects, these properties are differentially distributed between its two enantiomers, making the procurement of a single, well-defined isomer critical for targeted mechanistic studies [1]. (+)-trans-C75 is specifically characterized as a potent anorectic agent due to its ability to inhibit CPT1, while demonstrating comparatively lower cytotoxic and radiosensitizing activity than its (-) counterpart [3].

Stereochemical Specificity of (+)-trans-C75


Substituting racemic C75 or its (-)-trans isomer for (+)-trans-C75 introduces a significant risk of confounding experimental outcomes due to the well-documented, opposing pharmacological profiles of the two enantiomers [1]. As shown in direct comparative studies, (-)-trans-C75 is the primary driver of FASN inhibition and cancer cell cytotoxicity, whereas (+)-trans-C75 is responsible for CPT1 inhibition and the subsequent anorectic effect [2]. Using a racemic mixture therefore activates both pathways, complicating the interpretation of metabolic versus antitumor effects. Conversely, selecting (-)-trans-C75 for a study focused on appetite suppression would fail to replicate the central CPT1-mediated mechanism, as this enantiomer does not significantly affect food consumption [2]. The following evidence quantifies the distinct, and sometimes inferior, activity profile of (+)-trans-C75, clarifying its specific, non-interchangeable role in research.

Quantitative Evidence for (+)-trans-C75


Enantiomeric Comparison: Clonogenic Kill Potency

In a head-to-head comparison evaluating clonogenic survival in prostate cancer (PC3) cells, (+)-trans-C75 demonstrated significantly weaker cytotoxic activity than its (-)-enantiomer and the racemic mixture [1]. The potency of (+)-trans-C75 to reduce clonogen survival (IC50) was nearly 1.8-fold lower than that of (-)-trans-C75, establishing its inferiority for direct cancer cell killing applications.

Cancer Radiotherapy Prostate Cancer Radiosensitization

Differential Target: CPT1 vs. FASN

A comprehensive pharmacological characterization revealed that the two C75 enantiomers engage distinct primary targets [1]. (+)-trans-C75 was identified as a specific inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation, whereas (-)-trans-C75 inhibits fatty acid synthase (FASN). This mechanistic divergence explains the functional segregation of their biological effects.

Obesity Energy Metabolism Enzyme Inhibition

Anorectic Effect via Central CPT1 Inhibition

In vivo pharmacological studies directly comparing the two C75 enantiomers demonstrated that only (+)-trans-C75 induces a significant anorectic response [1]. Administration of (+)-trans-C75 in mice led to a marked reduction in food consumption, an effect not observed with (-)-trans-C75. This biological activity is attributed to the central inhibition of CPT1 by (+)-trans-C75.

Appetite Regulation Obesity CPT1

FASN Inhibitor Potency Comparison

Within the broader class of FASN inhibitors, the C75 scaffold demonstrates intermediate biochemical potency [1]. An analysis of preclinical FASN inhibitors places C75's IC50 (15.5 μM) significantly higher than more modern, potent inhibitors like TVB-2640 (IC50 < 0.05 μM) and the natural product cerulenin (IC50 = 4.5 μM). This positions C75 and its enantiomers as established tool compounds for target validation, rather than as highly optimized leads.

FASN Inhibition Cancer Metabolism Comparative Pharmacology

(+)-trans-C75 Validated Research Applications


Central CPT1-Mediated Anorectic Signaling

This compound is the optimal choice for in vivo studies designed to dissect the central mechanisms of appetite suppression mediated by CPT1 inhibition [1]. Unlike racemic C75 or the (-)-enantiomer, (+)-trans-C75 specifically induces a robust anorectic response without the confounding effects of potent FASN inhibition and subsequent cytotoxicity. This allows researchers to cleanly link CPT1 modulation in the hypothalamus to changes in food intake and energy expenditure.

Negative Control for FASN Antitumor Activity

In experiments where the objective is to validate the specific role of FASN in cancer cell proliferation or apoptosis, (+)-trans-C75 serves as a powerful and stereochemically-matched negative control [2]. Its significantly higher IC50 for clonogenic kill (51.36 μM) compared to (-)-trans-C75 (28.08 μM) and its distinct target engagement (CPT1 vs. FASN) allow researchers to confirm that observed antitumor effects from racemic C75 are attributable to FASN inhibition and not off-target or non-specific cytotoxicity [2].

FASN vs. CPT1 Metabolic Pathway Comparison

Researchers investigating the balance between de novo lipogenesis and fatty acid oxidation can leverage the unique enantiomeric selectivity of (+)-trans-C75 and (-)-trans-C75 [1]. By procuring both pure enantiomers, a scientist can directly compare the cellular and physiological consequences of inhibiting FASN (via (-)-trans-C75) versus inhibiting CPT1 (via (+)-trans-C75), providing a high-resolution tool for metabolic pathway analysis that is not possible with the racemic mixture alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
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